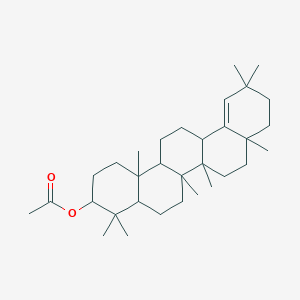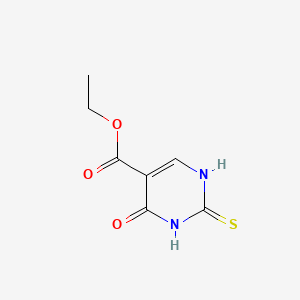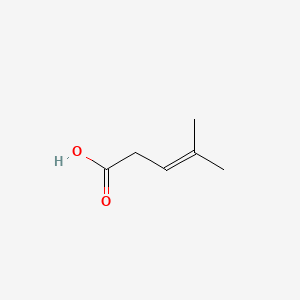
4-Methyl-3-pentenoic acid
Overview
Description
4-methylpent-3-enoic acid is a methyl-branched chain fatty acid that is pent-3-enoic acid substituted by a methyl group at position 4. It has a role as a bacterial metabolite. It is a methyl-branched fatty acid, a volatile organic compound, a monounsaturated fatty acid and a short-chain fatty acid.
Scientific Research Applications
Synthesis and Industrial Applications
4-Methyl-3-pentenoic acid has been utilized in various synthetic and industrial applications. For instance, an improved method for synthesizing 3,3-Dimethyl-4-pentenoic acid methyl ester, a key intermediate in the production of pyrethroids pesticides, has been developed. This method is efficient for industrial production, yielding a product with high purity (Peng, 2012) (Peng Chu-he, 2012). Additionally, this compound has been synthesized through electrochemical carboxylation, showing potential as a diene in aqueous intermolecular Diels-Alder reactions (Senboku et al., 1998) (H. Senboku, Y. Fujimura, A. Yoshikawa, H. Suginome, M. Tokuda, 1998).
Chemical and Biochemical Studies
This compound has been a subject of study in the field of chemical and biochemical research. Research includes exploring its reactivity and transformation into other chemical compounds. For example, lithiated (E)-5-tosyl-4-pentenoic acid has been shown to react with carbonyl compounds, yielding hydroxy acids and lactones, demonstrating its versatility in organic synthesis (Caturla, Nájera, Varea, 1999) (F. Caturla, Carmen Na´jera, M. Varea, 1999).
Polymer Science
In polymer science, this compound derivatives have been used to create novel polyester building blocks. For instance, trans-2,5-dihydroxy-3-pentenoic acid methyl ester, derived from pentoses using tin-containing silicates as catalysts, has been used in co-polymerization studies, demonstrating potential for functionalizing new co-polymers (Elliot et al., 2017) (Samuel G. Elliot, C. Andersen, Søren Tolborg, S. Meier, I. Sádaba, A. Daugaard, Esben Taarning, 2017).
Safety and Hazards
When handling 4-Methyl-3-pentenoic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-pentenoic acid . Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For example, in a highly acidic environment, the compound may be more prone to degradation, which could reduce its efficacy.
Biochemical Analysis
Biochemical Properties
4-Methyl-3-pentenoic acid participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a bacterial metabolite, indicating its involvement in bacterial metabolic pathways
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular metabolism is significant, as it is involved in the metabolic pathways of bacteria . Detailed studies on its effects on specific cell types and cellular processes are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to specific enzymes and proteins, modulating their activity . This binding interaction is essential for its role in metabolic pathways and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound is a volatile organic compound, which may affect its stability in laboratory conditions
Metabolic Pathways
This compound is involved in metabolic pathways, particularly in bacteria. It interacts with enzymes and cofactors essential for its metabolism . The compound’s role in metabolic pathways includes its involvement in the synthesis and degradation of fatty acids, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells . Detailed studies on the transport and distribution mechanisms of this compound are limited.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell
Properties
IUPAC Name |
4-methylpent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJHAULYLJXJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198450 | |
| Record name | 3-Pentenoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-85-8 | |
| Record name | 4-Methyl-3-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentenoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentenoic acid, 4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-3-PENTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9RW4Q8R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methyl-3-pentenoic acid in the context of hop aroma?
A1: this compound, along with its methyl ester and thioester derivatives, contributes to the characteristic "sweat-like" odor profile found in hop (Humulus lupulus L.) volatile oil. [] This discovery helps researchers understand the complex aroma profile of hops and potentially develop methods to modify or enhance specific aroma characteristics in hop-derived products like beer.
Q2: How was this compound identified in hop oil?
A2: Researchers employed a multi-pronged approach: * Gas chromatography-mass spectrometry/olfactometry (GC-MS/O): This technique helped separate and identify volatile compounds in hop oil based on their mass spectra and odor. []* Aroma extract dilution analysis (AEDA) by GC-MS/O: This method allowed for the determination of the most potent odor-active compounds in hop oil. []* Heart-cut multidimensional GC-MS (heart-cut MDGC-MS): This technique further separated and confirmed the identity of this compound and its derivatives. [] * Synthesis of reference compounds: To confirm the identity of the compounds, researchers synthesized them stereoselectively and compared their properties to those of the compounds found in hop oil. []
Q3: Beyond its presence in hop oil, is this compound encountered in other contexts?
A3: Yes, this compound can be generated through different means: * Chemical synthesis: The compound has been synthesized as a reference standard and for studying its photochemical properties. [, , ]* Microbial activity: It has been detected as a byproduct of malolactic fermentation in Chardonnay wine, likely originating from the metabolism of yeast and Leuconostoc oenos bacteria. []
Q4: Are there any known biological activities associated with this compound?
A4: While its primary recognition is as a flavor and aroma compound, research indicates this compound might have further biological relevance:* Precursor in biosynthesis: A derivative of this compound, 2-(hydroxymethyl)-4-methylpent-3-enoic acid, was found incorporated into thiamyxins, a group of antiviral compounds produced by myxobacteria. [] This suggests potential roles for this compound or its derivatives in bacterial metabolic pathways.
Q5: What analytical techniques are commonly used to study this compound?
A5: The research highlights the importance of sophisticated analytical techniques:* Gas Chromatography (GC): This method, often coupled with mass spectrometry (MS), enables the separation and identification of volatile compounds like this compound in complex mixtures. [, ]* High-Performance Liquid Chromatography (HPLC): This technique is employed to analyze less volatile compounds and quantify them, especially in the context of fermentation products. []* Spectroscopic methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) can provide detailed structural information about the compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


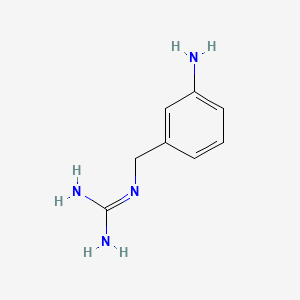

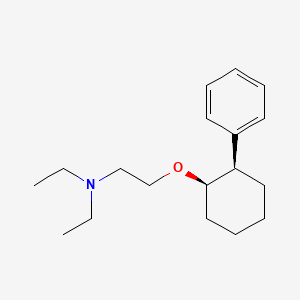

![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)



![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)

